molecular formula C10H8ClNO3S B1523249 4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonyl chloride CAS No. 293306-72-6

4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonyl chloride

Cat. No. B1523249
CAS RN: 293306-72-6
M. Wt: 257.69 g/mol
InChI Key: ACSNDJTZQWNDQK-UHFFFAOYSA-N
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Description

“4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonyl chloride” is a chemical compound with the CAS Number: 293306-72-6 . It has a molecular weight of 257.7 and its IUPAC name is 4-(2-methyl-1,3-oxazol-5-yl)benzenesulfonyl chloride . It is a solid at room temperature .


Synthesis Analysis

A new method for obtaining 4-(2-methyl-1,3-oxazol-5-yl)benzenesulfonamide, an antiglaucomatous drug candidate oxazopt, was developed using a diazotization reaction . The synthesis involves the acylation of 2-amino-1-phenylethanone 1 with acetyl chloride to form N-(2-oxo-2-phenylethyl) acetamide 2. The second stage is cyclodehydration of compound 2 in sulfuric acid leads to the formation of 2-methyl-5-phenyloxazole 3. The latter one underwent to sulfochlorination in a mixture of thionyl chloride and chlorosulfonic acid, the resulting 4-(2-methyloxazol-5-yl)benzene-1-sulfonyl chloride 4 was treated with an aqueous ammonia solution .


Molecular Structure Analysis

The molecular formula of “4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonyl chloride” is C10H8ClNO3S.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonyl chloride” include acylation, cyclodehydration, and sulfochlorination .


Physical And Chemical Properties Analysis

“4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonyl chloride” is a solid at room temperature . It has a molecular weight of 257.7 and its IUPAC name is 4-(2-methyl-1,3-oxazol-5-yl)benzenesulfonyl chloride .

Scientific Research Applications

Antiglaucomatous Drug Development

This compound has been identified as a promising drug candidate named oxazopt . It is an isoform-selective inhibitor of human carbonic anhydrase II, which is a target for the treatment of glaucoma. The inhibition constants for different isoforms of human carbonic anhydrase are as follows: Ki (hCA I) 96.3 µM, Ki (hCA II) 0.05 µM, Ki (hCA IX) 23.1 µM, Ki (hCA XII) 8.5 µM . This specificity could lead to the development of targeted therapies for glaucoma with potentially fewer side effects.

Antibacterial Applications

The compound has shown a combined potentiated effect when used with antibiotics like carbapenems (meropenem) and aminoglycosides (gentamicin) against antibiotic-resistant gram-positive bacteria such as Enterococcus faecium and Enterococcus faecalis , as well as gram-negative bacteria like Escherichia coli . This suggests its potential use in enhancing the effectiveness of existing antibiotics.

Antimonooxidase Activity

4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonyl chloride has demonstrated antimonooxidase effects in vitro . This activity is significant because monooxidases play a role in various physiological processes, and their inhibition can be beneficial in treating diseases where these enzymes are dysregulated.

Anticancer Research

Research has indicated that derivatives of this compound have been evaluated for their anticancer activity on various human tumor cell lines, including HeLa, HCT-116, and MCF-7 . The structure-activity relationship studies of these derivatives can provide insights into designing more effective anticancer agents.

Enzyme Inhibition for Therapeutic Applications

The selective inhibition of human carbonic anhydrases by this compound has implications beyond ophthalmology. It can be applied in the treatment of conditions like epilepsy, oncology, and the development of anti-infective drugs . The ability to selectively inhibit specific isoforms of enzymes can lead to more precise treatments.

Synthesis of New Chemical Entities

Oxazole derivatives, such as 4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonyl chloride, serve as intermediates in the synthesis of new chemical entities in medicinal chemistry. They have been increasingly used due to their wide spectrum of biological activities, which include antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant properties . This versatility makes them valuable scaffolds in drug discovery.

Mechanism of Action

The compound exhibits the properties of an isoform-selective inhibitor of human carbonic anhydrase II . It has a wide range of pharmacological applications in such areas as ophthalmology, treatment of epilepsy, oncology, as well as in the development of modern anti-infective drugs .

Safety and Hazards

The compound has a signal word “Danger” and hazard statements H314, H335 . Precautionary statements include P260, P261, P264, P271, P280, P301 + P330 + P331, P303 + P361 + P353, P304 + P340, P310, P403 + P233, P405, P501 .

properties

IUPAC Name

4-(2-methyl-1,3-oxazol-5-yl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO3S/c1-7-12-6-10(15-7)8-2-4-9(5-3-8)16(11,13)14/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACSNDJTZQWNDQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(O1)C2=CC=C(C=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonyl chloride

Synthesis routes and methods

Procedure details

2-Methyl-5-phenyl-oxazole (1.6 g, 10 mmol), prepared according to the literature procedure (Varma, R. S.; Kumar, D. J. Heterocyclic Chem., 1998, 35,1533), was dissolved in chlorosulfonic acid (10 mL) and stirred at room temperature for 16 h. The reaction mixture was added to crushed ice (50 g) and the product was extracted with ether (3×50 mL). The combined organic extract was dried over anhydrous Na2SO4 and ether was evaporated. The product was purified by flash chromatography (silica-gel, 5-20% ethylacetate/hexane mobile phase) to yield 0.82 g of the desired title compound as tan solid. MS: m/z 258.0 (M++1).
Quantity
1.6 g
Type
reactant
Reaction Step One
[Compound]
Name
Heterocyclic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
50 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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